Picosulfate de sodium

Vue d'ensemble

Description

Applications De Recherche Scientifique

Sodium picosulfate is widely used in scientific research, particularly in the fields of medicine and pharmacology. Its primary application is in the study of gastrointestinal motility and laxative effects . It is also used in the development of bowel preparation protocols for colonoscopy . Additionally, sodium picosulfate is utilized in laboratory tests as a reference standard .

Mécanisme D'action

Target of Action

Sodium picosulfate is a stimulant laxative that primarily targets the mucosa of the large intestine and rectum . It stimulates these muscles, leading to increased bowel movements and relief from constipation .

Mode of Action

Sodium picosulfate is a prodrug, meaning it is metabolized into its active form within the body . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative that increases peristalsis in the gut .

Biochemical Pathways

Sodium picosulfate works by inhibiting the absorption of water and electrolytes, and increasing their secretion into the intestinal lumen . It is hydrolyzed by a colonic bacterial enzyme, sulfatase 2, to form the active metabolite BHPM . This metabolite acts directly on the colonic mucosa to stimulate colonic peristalsis .

Pharmacokinetics

The absorption of sodium picosulfate is negligible . It is metabolized in the distal segment of the intestine via bacterial cleavage by colonic bacteria to the active form BHPM . This is followed by conjugation in the intestinal wall and liver to inactive BHPM glucuronide .

Result of Action

The result of sodium picosulfate’s action is an increase in bowel movements, which helps to relieve constipation . It may restore the sensation or desire for bowel movements, helping the body to regain its natural rhythm .

Action Environment

The action of sodium picosulfate is influenced by the environment within the gut. The presence of gut bacteria is crucial for the metabolism of sodium picosulfate into its active form . Additionally, patients are often required to drink large amounts of clear fluids to compensate for dehydration and to reestablish normal electrolyte balance .

Analyse Biochimique

Biochemical Properties

Sodium picosulfate has no significant direct physiological effect on the intestine . It is metabolized by gut bacteria into the active compound 4,4’-dihydroxydiphenyl- (2-pyridyl)methane (DPM, BHPM) . This compound is a stimulant laxative and increases peristalsis in the gut .

Cellular Effects

Sodium picosulfate inhibits the absorption of water and electrolytes, and increases their secretion into the intestinal lumen . It displays cytotoxic effects on cultured liver cells . Sodium picosulfate induces dose-dependently vacuolic and fatty change as well as necrosis combined with a lowered mitotic activity and a slight increase in LDH values of the rapidly growing cultured liver cells of rabbit .

Molecular Mechanism

Sodium picosulfate is a prodrug . It is metabolized by gut bacteria into the active compound DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .

Temporal Effects in Laboratory Settings

Sodium picosulfate takes about 12-24 hours to work, since it works in the colon . Abdominal cramps and diarrhea are normal effects of picosulfate and should be expected . The use of sodium picosulfate has also been associated with certain electrolyte disturbances, such as hyponatremia and hypokalemia .

Dosage Effects in Animal Models

In animal reproduction study, no adverse developmental effects were observed in pregnant rats when sodium picosulfate was administered orally at doses 1.2 times the recommended human dose based on body surface area during organogenesis .

Metabolic Pathways

Sodium picosulfate is hydrolyzed by colonic bacterial enzyme, sulfatase 2, to form an active metabolite DPM, BHPM . This compound acts directly on the colonic mucosa to stimulate colonic peristalsis .

Transport and Distribution

After oral ingestion, sodium picosulfate reaches the colon without any appreciable absorption . Therefore, enterohepatic circulation is avoided .

Subcellular Localization

The subcellular localization of Sodium picosulfate is primarily within the colon, where it is metabolized by gut bacteria into its active compound .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le picosulfate de sodium peut être synthétisé à partir du bisacodyl. Le processus implique des réactions d'hydrolyse et de sulfatation . Une autre méthode implique l'estérification du 4,4'-dihydroxyphényl-(2-pyridine)méthane avec de l'acide chlorosulfonique dans un solvant de pyridine, suivie de neutralisation et de purification .

Méthodes de production industrielle : La production industrielle du this compound implique des voies de synthèse similaires mais à plus grande échelle. Le processus est conçu pour garantir une pureté élevée et la conformité aux normes de la pharmacopée .

Analyse Des Réactions Chimiques

Types de réactions : Le picosulfate de sodium subit une hydrolyse par les bactéries coliques pour former son métabolite actif, le bis-(p-hydroxyphényl)-pyridyl-2-méthane (BHPM) . Cette réaction est cruciale pour son effet laxatif.

Réactifs et conditions courants : La réaction d'hydrolyse est facilitée par les enzymes bactériennes coliques, en particulier la sulfatase . Les conditions de réaction sont fournies naturellement dans le côlon.

Produits principaux : Le principal produit de la réaction d'hydrolyse est le BHPM, qui agit directement sur la muqueuse colique pour stimuler le péristaltisme .

4. Applications de la recherche scientifique

Le this compound est largement utilisé dans la recherche scientifique, en particulier dans les domaines de la médecine et de la pharmacologie. Sa principale application est l'étude de la motilité gastro-intestinale et des effets laxatifs . Il est également utilisé dans le développement de protocoles de préparation intestinale pour la coloscopie . De plus, le this compound est utilisé dans les tests de laboratoire comme étalon de référence .

5. Mécanisme d'action

Le this compound est un promédicament qui est métabolisé par les bactéries coliques en sa forme active, le BHPM . Le BHPM stimule la muqueuse du gros intestin et du rectum, ce qui entraîne une augmentation du péristaltisme et des mouvements intestinaux . Ce mécanisme implique l'inhibition de l'absorption de l'eau et des électrolytes et leur sécrétion accrue dans la lumière intestinale .

Composés similaires:

- Bisacodyl

- Séné

- Citrate de magnésium

Comparaison : Le this compound est unique dans sa double action de stimulation du gros intestin et du rectum, tandis que le bisacodyl affecte principalement le côlon . Le séné, un autre laxatif stimulant, fonctionne de manière similaire mais est dérivé de sources naturelles. Le citrate de magnésium, un laxatif osmotique, agit en attirant l'eau dans les intestins pour induire des mouvements intestinaux .

L'efficacité du this compound en combinaison avec d'autres laxatifs, tels que l'oxyde de magnésium et l'acide citrique anhydre, en fait un choix privilégié pour la préparation intestinale avant les procédures médicales .

Comparaison Avec Des Composés Similaires

- Bisacodyl

- Senna

- Magnesium citrate

Comparison: Sodium picosulfate is unique in its dual action of stimulating both the large intestine and rectum, whereas bisacodyl primarily affects the colon . Senna, another stimulant laxative, works similarly but is derived from natural sources. Magnesium citrate, an osmotic laxative, works by drawing water into the intestines to induce bowel movements .

Sodium picosulfate’s effectiveness in combination with other laxatives, such as magnesium oxide and anhydrous citric acid, makes it a preferred choice for bowel preparation before medical procedures .

Propriétés

Numéro CAS |

10040-45-6 |

|---|---|

Formule moléculaire |

C18H15NNaO8S2 |

Poids moléculaire |

460.4 g/mol |

Nom IUPAC |

disodium;[4-[pyridin-2-yl-(4-sulfonatooxyphenyl)methyl]phenyl] sulfate |

InChI |

InChI=1S/C18H15NO8S2.Na/c20-28(21,22)26-15-8-4-13(5-9-15)18(17-3-1-2-12-19-17)14-6-10-16(11-7-14)27-29(23,24)25;/h1-12,18H,(H,20,21,22)(H,23,24,25); |

Clé InChI |

OZGHHKCKRPNWTL-UHFFFAOYSA-N |

SMILES |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)[O-])C3=CC=C(C=C3)OS(=O)(=O)[O-].[Na+].[Na+] |

SMILES canonique |

C1=CC=NC(=C1)C(C2=CC=C(C=C2)OS(=O)(=O)O)C3=CC=C(C=C3)OS(=O)(=O)O.[Na] |

Apparence |

Solid powder |

Key on ui other cas no. |

10040-45-6 |

Pictogrammes |

Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

4,4'-(2-picolylidene)bisphenylsulfuric acid 4,4'-(picoliliden)-bis-phenylsulphate Laxoberal Picolax picoprep picosulfate sodium Picosulfol sodium picosulfate |

Origine du produit |

United States |

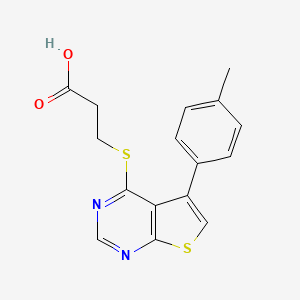

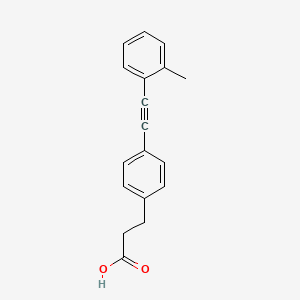

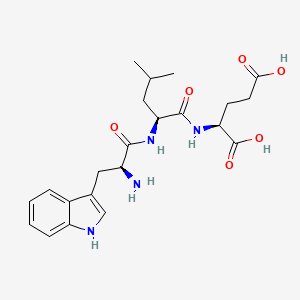

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does sodium picosulfate exert its laxative effect?

A1: Sodium picosulfate itself is a prodrug, meaning it is inactive until metabolized in the body. [, , , , ] It is hydrolyzed by intestinal bacteria into its active metabolite, bis-(p-hydroxyphenyl)-pyridyl-2-methane (BHPM). [, , , ] BHPM acts locally on the colon to stimulate peristalsis, promoting bowel movements. [, , , , ] It is believed to work by:

- Stimulating sensory nerve endings in the colonic mucosa, leading to increased intestinal motility. [, , , , ]

- Inhibiting water and electrolyte absorption from the colon, resulting in softer stools. [, , , , ]

Q2: What is the molecular formula and weight of sodium picosulfate?

A2: The molecular formula of sodium picosulfate is C18H13NO6S•Na. It has a molecular weight of 387.35 g/mol.

Q3: Is there information available on the material compatibility and stability of sodium picosulfate under various conditions?

A3: The provided research papers primarily focus on the pharmaceutical applications of sodium picosulfate and don't delve into its material compatibility or stability outside of pharmaceutical formulations.

Q4: Does sodium picosulfate exhibit any catalytic properties?

A4: The research provided doesn't indicate any catalytic properties associated with sodium picosulfate. Its primary function is as a laxative.

Q5: Have any computational chemistry studies been conducted on sodium picosulfate?

A5: The provided research papers predominantly focus on clinical and analytical aspects of sodium picosulfate. Information regarding computational chemistry studies wasn't included in the provided abstracts.

Q6: What formulation strategies are employed to enhance the stability, solubility, or bioavailability of sodium picosulfate?

A7: Sodium picosulfate is commonly formulated as enteric-coated tablets. [] This coating prevents premature release in the stomach, protecting the drug from degradation and ensuring release in the colon where it is activated by bacteria. []

Q7: Can you describe the absorption, distribution, metabolism, and excretion (ADME) of sodium picosulfate?

A8: Sodium picosulfate is administered orally and is minimally absorbed from the gastrointestinal tract. [, , , , ] It undergoes bacterial hydrolysis in the colon to its active metabolite, BHPM. [, , , ] BHPM is largely excreted in the feces, with a small portion undergoing enterohepatic circulation. [, , , ]

Q8: What is the evidence for the efficacy of sodium picosulfate in treating constipation?

A9: Multiple clinical trials have demonstrated the efficacy of sodium picosulfate in treating chronic constipation. [, , , , ] These studies show improvements in stool frequency, consistency, and ease of bowel movements compared to placebo. [, , , , ]

Q9: Is sodium picosulfate safe for long-term use?

A10: The long-term safety of sodium picosulfate has been a topic of debate. While some studies suggest it is safe for extended use, [] more research is needed to definitively assess its long-term effects.

Q10: What analytical methods are used to characterize and quantify sodium picosulfate?

A12: High-performance liquid chromatography (HPLC) is a common technique used to determine the concentration of sodium picosulfate in pharmaceutical formulations and biological samples. [, , , , ] This method can also separate and quantify its degradation products. [, , , , ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[[5-[1-(4-chlorophenoxy)ethyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)acetamide](/img/structure/B1682028.png)